molecular formula C20H17N5O2 B5583045 N-(4-methylphenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide

N-(4-methylphenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide

Cat. No.: B5583045
M. Wt: 359.4 g/mol
InChI Key: BQHBXHPCZZZMKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylphenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide is a pyrazolopyrimidine derivative characterized by a pyrazolo[3,4-d]pyrimidin-4-one core fused with a phenyl group at position 1 and an acetamide side chain at position 3. The acetamide moiety is substituted with a 4-methylphenyl group, distinguishing it from analogs with alternative substituents. This scaffold is structurally analogous to kinase inhibitors and enzyme modulators, as pyrazolo[3,4-d]pyrimidinones are known for their bioactivity in targeting ATP-binding domains . Synthesis typically involves cyclization reactions of keto-esters or hydrazide derivatives, as demonstrated in studies on related pyrazolopyrimidinyl compounds .

Properties

IUPAC Name

N-(4-methylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2/c1-14-7-9-15(10-8-14)23-18(26)12-24-13-21-19-17(20(24)27)11-22-25(19)16-5-3-2-4-6-16/h2-11,13H,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQHBXHPCZZZMKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methylphenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article synthesizes available data on its biological activity, including case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazolo-pyrimidine moiety, which is known for its diverse biological activities. The molecular formula is C17H18N4OC_{17}H_{18}N_4O, and it possesses several functional groups that contribute to its biological interactions.

Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine scaffold often exhibit significant anticancer and anti-inflammatory properties. These effects are primarily attributed to their ability to inhibit various kinases and enzymes involved in cell proliferation and inflammatory pathways. For instance, studies have shown that similar derivatives can inhibit cyclin-dependent kinases (CDKs) and exhibit cytotoxicity against various cancer cell lines.

Anticancer Activity

A series of studies have evaluated the anticancer potential of related pyrazolo compounds. For instance, one study reported that derivatives with similar structures demonstrated IC50 values in the low micromolar range against several cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer):

CompoundCell LineIC50 (µM)
Compound AMCF71.88 ± 0.11
Compound BA54926
N-(4-methylphenyl)-2-(4-oxo-1-phenyl...)TBDTBD

This table illustrates the promising anticancer activity of compounds within this chemical class, suggesting that N-(4-methylphenyl)-2-(4-oxo-1-phenyl...) may also exhibit similar effects.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound's structure suggests potential anti-inflammatory activity. Pyrazolo compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This activity could be significant in the treatment of inflammatory diseases.

Case Studies

  • Study on MCF7 Cell Line : A derivative similar to N-(4-methylphenyl)-2-(4-oxo-1-phenyl...) was tested against the MCF7 cell line and exhibited an IC50 value of 1.88 µM, indicating potent cytotoxicity.
  • In Vivo Studies : Further studies are needed to assess the in vivo efficacy and safety profile of this compound. Preliminary data suggest that modifications to the pyrazolo scaffold can enhance metabolic stability while maintaining potency.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Key Substituents Molecular Weight (g/mol) Melting Point (°C) Biological Activity Reference
N-(4-methylphenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide 4-methylphenyl (acetamide) ~379.39* Not reported Hypothesized enzyme modulation -
N-(5-Chloro-2-methylphenyl)-... () 5-Cl, 2-CH₃ (phenyl) ~413.84† Not reported Unspecified
N-benzyl-2-[1-(4-fluorophenyl)-... () 4-F (phenyl), benzyl (acetamide) ~419.42‡ Not reported Unspecified
Example 83 () Fluorophenyl, chromenone, isopropoxy ~571.20 302–304 Kinase inhibition (implied)

*Calculated based on C₂₀H₁₇N₅O₂. †From C₂₀H₁₆ClN₅O₂. ‡From C₂₀H₁₆FN₅O₂.

Key Observations:

  • Substituent Position and Bioactivity : Chloro () and fluoro () substituents may enhance binding affinity in kinase targets due to electron-withdrawing effects, whereas methyl groups (target compound) could improve metabolic stability .
  • Melting Points : Higher melting points (e.g., 302–304°C in ) correlate with increased molecular rigidity from aromatic and heterocyclic moieties .

Enzymatic and Pharmacological Activity

  • Enzyme Modulation: Pyrazolopyrimidinones in demonstrated enhanced cellobiase reactivity, suggesting that substituents on the acetamide group (e.g., methyl vs. benzyl) may fine-tune enzyme interactions .
  • Kinase Inhibition: Fluorinated derivatives () exhibit potent kinase inhibition, likely due to improved hydrophobic interactions and bioavailability compared to non-fluorinated analogs .

Notes on Comparative Limitations

  • Data Gaps : Direct pharmacological data for the target compound are absent in the evidence; inferences rely on structural analogs.
  • Substituent Trade-offs : While methyl groups enhance stability, they may reduce binding affinity compared to halogenated or fluorinated derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.